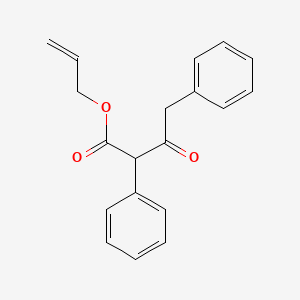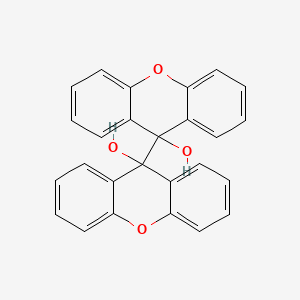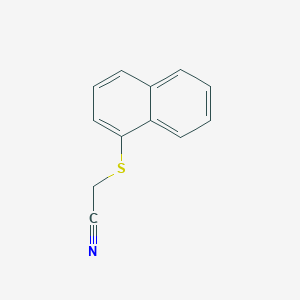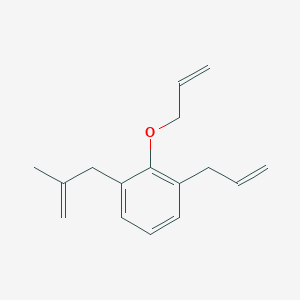
10-(3-(2-Azaspiro(4.6)undec-2-yl)propyl)phenothiazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(3-(2-Azaspiro(4.6)undec-2-yl)propyl)phenothiazine hydrochloride is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects. This specific compound is characterized by the presence of a spirocyclic structure, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(2-Azaspiro(4.6)undec-2-yl)propyl)phenothiazine hydrochloride typically involves the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic structure is synthesized through a series of cyclization reactions involving appropriate starting materials such as azaspiro compounds.
Attachment of the Phenothiazine Moiety: The phenothiazine ring is introduced through nucleophilic substitution reactions, often using phenothiazine derivatives and suitable alkylating agents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
10-(3-(2-Azaspiro(4.6)undec-2-yl)propyl)phenothiazine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 10-(3-(2-Azaspiro(4.6)undec-2-yl)propyl)phenothiazine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets and pathways. This modulation can lead to therapeutic effects, such as the alleviation of psychotic symptoms or the prevention of nausea and vomiting.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antiemetic and antihistamine effects.
Thioridazine: Used as an antipsychotic agent with a similar structure.
Uniqueness
10-(3-(2-Azaspiro(4.6)undec-2-yl)propyl)phenothiazine hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness can lead to different pharmacological profiles and potential therapeutic applications compared to other phenothiazine derivatives.
Propiedades
Número CAS |
6532-96-3 |
|---|---|
Fórmula molecular |
C25H33ClN2S |
Peso molecular |
429.1 g/mol |
Nombre IUPAC |
2-[3-(2-azaspiro[4.6]undecan-2-yl)propyl]-10H-phenothiazine;hydrochloride |
InChI |
InChI=1S/C25H32N2S.ClH/c1-2-6-14-25(13-5-1)15-17-27(19-25)16-7-8-20-11-12-24-22(18-20)26-21-9-3-4-10-23(21)28-24;/h3-4,9-12,18,26H,1-2,5-8,13-17,19H2;1H |
Clave InChI |
VZBAPHVTRUKCQT-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC2(CC1)CCN(C2)CCCC3=CC4=C(C=C3)SC5=CC=CC=C5N4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3h-Tetrazolo[5,1-i]purin-5-amine](/img/structure/B14725354.png)
![N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide](/img/structure/B14725358.png)


![2-[(2-Chloroethyl)sulfanyl][1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14725366.png)





![3-{[Bis(2-hydroxyethyl)amino]methyl}-5-tert-butylbiphenyl-2-ol](/img/structure/B14725412.png)


